2-(4-Isobutylphenyl)-2-hydroxypropionic Acid
Overview
Description
2-(4-Isobutylphenyl)-2-hydroxypropionic Acid, most commonly known as Ibuprofen, is a colorless crystalline solid widely used as an analgesic and anti-inflammatory medication . It is also known as α-methyl-4-(2-methylpropyl)benzeneacetic acid and 4-isobutyl-α-methylphenylacetic acid .
Synthesis Analysis
The original method for making ibuprofen developed by Boots researchers begins with 2-methylpropylbenzene, a compound with a four-carbon methylpropyl group attached to a benzene ring . Then, in a series of six steps, various groups of atoms are added, removed, or transposed to produce the 2-(4-isobutylphenyl)propionic acid molecule .Molecular Structure Analysis
The molecular formula of Ibuprofen is C13H18O2 . The structure of Ibuprofen was determined using spectral methods such as FR-IR, 1H-NMR, 13C-NMR, UV, and mass spectral data .Chemical Reactions Analysis
The chemical modulation of acyl hydrazones of ibuprofen through cyclization to the corresponding thiazolidine-4-ones led to increased antioxidant potential .Physical And Chemical Properties Analysis
Ibuprofen is slightly soluble in water and has poor flow and compaction characteristics owing to its needle-like (acicular) crystalline structure and viscoelastic properties . The molecular weight of Ibuprofen is 206.28 g/mol .Scientific Research Applications
Solubility Enhancement in Drug Formulation
Ibuprofen Impurity M has been studied for its solubility parameters, which are crucial in formulating solid dispersions with enhanced solubility . This is particularly important for drugs with poor water solubility, aiming to improve their bioavailability.
Certified Reference Material for Analytical Calibration
As a certified reference material, Ibuprofen Impurity M is used in analytical laboratories to ensure the accuracy and reliability of analytical methods, particularly in the quality control of pharmaceuticals .
Anti-Inflammatory Drug Synthesis
The compound serves as a precursor in the synthesis of new anti-inflammatory drugs. Researchers have explored its derivatives, such as thiazolidine-4-one derivatives, for potential anti-inflammatory applications .
Pharmacological Research
Ibuprofen Impurity M is involved in pharmacological studies to understand its efficacy and safety profile compared to other NSAIDs. It’s used as a comparator in clinical trials to evaluate therapeutic benefits .
Impurity Profiling in Drug Products
In the pharmaceutical industry, Ibuprofen Impurity M is identified and quantified as part of impurity profiling to ensure drug safety and compliance with regulatory standards .
Drug Stability Testing
The stability of Ibuprofen Impurity M is assessed in various conditions to understand its degradation pathways. This information is vital for predicting the shelf life of drug products .
Synthesis of Analgesic Agents
Research includes the synthesis of Ibuprofen Impurity M from base compounds through processes like Friedel-Crafts acylation, aiming to develop effective analgesic agents .
Educational and Training Purposes
In academic settings, Ibuprofen Impurity M is used to teach and train students in the synthesis and analysis of pharmaceutical compounds, providing hands-on experience in organic chemistry and pharmacology .
Mechanism of Action
Target of Action
Ibuprofen Impurity M, also known as 2-(4-Isobutylphenyl)-2-hydroxypropionic Acid or rac alpha-Hydroxy Ibuprofen, is a derivative of ibuprofen. The primary targets of ibuprofen are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of pain and fever, and thromboxanes, which stimulate blood clotting .
Mode of Action
Ibuprofen is a non-selective inhibitor of COX-1 and COX-2 . By inhibiting these enzymes, ibuprofen reduces the production of prostaglandins and thromboxanes, thereby alleviating pain, fever, and inflammation .
Biochemical Pathways
The inhibition of COX-1 and COX-2 by ibuprofen impacts the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes. By inhibiting COX enzymes, ibuprofen reduces the synthesis of these compounds, leading to reduced pain, fever, and inflammation .
Pharmacokinetics
Ibuprofen itself demonstrates marked stereoselectivity in its pharmacokinetics . Once administered, the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo . It is generally proposed that the S-enantiomer is capable of eliciting stronger pharmacological activity than the R-enantiomer .
Result of Action
The primary result of ibuprofen’s action is the reduction of pain, fever, and inflammation. This is achieved through the inhibition of prostaglandin and thromboxane synthesis . As a derivative of ibuprofen, Ibuprofen Impurity M is likely to have similar effects, although specific studies on this compound are lacking.
Action Environment
The environment can influence the action, efficacy, and stability of pharmaceutical compounds. For instance, storage conditions such as light, oxygen, and humidity can hasten the degradation of medications . Furthermore, the inactive ingredients in a medication’s formulation can also affect its degradation rate . .
Safety and Hazards
Ibuprofen may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed . It is recommended to use only outdoors or in a well-ventilated area, wear eye protection, avoid breathing dust or fume, avoid release to the environment, and do not eat, drink or smoke when using this product .
Future Directions
properties
IUPAC Name |
2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)8-10-4-6-11(7-5-10)13(3,16)12(14)15/h4-7,9,16H,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEODKDQAWQDLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874462 | |
Record name | BENZENEACETIC ACID, 4-isoBUTYL-a-HYDROXY-a-METHY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20874462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isobutylphenyl)-2-hydroxypropionic Acid | |
CAS RN |
60057-62-7, 82412-82-6 | |
Record name | 2-(4-Isobutylphenyl)-2-hydroxypropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060057627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZENEACETIC ACID, 4-isoBUTYL-a-HYDROXY-a-METHY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20874462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-ISOBUTYLPHENYL)-2-HYDROXYPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Z1R0AQ22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.